molecular formula C90H174O12S6 B14350788 Hexa(tetradecane-1-sulfonyl)benzene CAS No. 93094-44-1

Hexa(tetradecane-1-sulfonyl)benzene

Cat. No.: B14350788
CAS No.: 93094-44-1
M. Wt: 1640.7 g/mol
InChI Key: QZMLULCOKQHYMB-UHFFFAOYSA-N
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Description

Hexa(tetradecane-1-sulfonyl)benzene is a complex organic compound characterized by a benzene ring substituted with six tetradecane-1-sulfonyl groups. This compound is notable for its unique structure, which combines the aromatic stability of benzene with the functional versatility of sulfonyl groups. It finds applications in various fields, including organic synthesis, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexa(tetradecane-1-sulfonyl)benzene typically involves the sulfonation of benzene followed by the attachment of tetradecane-1-sulfonyl groups. The process begins with the electrophilic aromatic substitution reaction, where benzene is treated with sulfur trioxide or concentrated sulfuric acid to form benzenesulfonic acid . This intermediate is then reacted with tetradecane-1-sulfonyl chloride in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The sulfonation step is carefully controlled to prevent over-sulfonation, and the subsequent attachment of tetradecane-1-sulfonyl groups is carried out under anhydrous conditions to avoid hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Hexa(tetradecane-1-sulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of tetradecane-1-sulfonic acid.

    Reduction: Formation of tetradecane-1-sulfide.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Hexa(tetradecane-1-sulfonyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexa(tetradecane-1-sulfonyl)benzene involves its interaction with various molecular targets. The sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in their structure and function. The benzene ring provides a stable platform for these interactions, enhancing the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Hexa(tetradecane-1-sulfonyl)benzene can be compared with other sulfonyl-substituted benzene derivatives, such as:

This compound stands out due to its long alkyl chains, which impart unique hydrophobic characteristics and enhance its potential for various applications.

Properties

CAS No.

93094-44-1

Molecular Formula

C90H174O12S6

Molecular Weight

1640.7 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis(tetradecylsulfonyl)benzene

InChI

InChI=1S/C90H174O12S6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-103(91,92)85-86(104(93,94)80-74-68-62-56-50-44-38-32-26-20-14-8-2)88(106(97,98)82-76-70-64-58-52-46-40-34-28-22-16-10-4)90(108(101,102)84-78-72-66-60-54-48-42-36-30-24-18-12-6)89(107(99,100)83-77-71-65-59-53-47-41-35-29-23-17-11-5)87(85)105(95,96)81-75-69-63-57-51-45-39-33-27-21-15-9-3/h7-84H2,1-6H3

InChI Key

QZMLULCOKQHYMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCS(=O)(=O)C1=C(C(=C(C(=C1S(=O)(=O)CCCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCCC

Origin of Product

United States

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